molecular formula C11H17N3O2S B2638283 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-propylacetamide CAS No. 922828-99-7

2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-propylacetamide

Cat. No. B2638283
CAS RN: 922828-99-7
M. Wt: 255.34
InChI Key: XGLZHGHDNMFGCF-UHFFFAOYSA-N
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Description

2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-propylacetamide, also known as DPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. DPTA is a thioamide derivative of pyrimidine and has a unique structure that makes it a promising candidate for various biological studies.

Scientific Research Applications

Anticonvulsant Activity

Compounds derived from (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides, including variations similar to the molecule , have been studied for their potential anticonvulsant properties. Severina et al. (2020) synthesized thioacetamide derivatives through the alkylation of 4,6-dimethyl-2thiopyrimidine, evaluating their anticonvulsant activity through in vivo and molecular docking studies. Despite moderate activity, some derivatives displayed promising results in extending the latency period and reducing the severity of seizures in rat models, highlighting their potential as anticonvulsant agents Severina et al., 2020.

Antimicrobial and Anticancer Properties

The exploration of pyrimidine derivatives for antimicrobial and anticancer applications has been a focal point of several studies. For instance, novel thiazole derivatives incorporating the pyridine moiety, related to the core structure of interest, were synthesized and assessed for their antimicrobial activities by Khidre and Radini (2021). Their work revealed compounds with significant antibacterial and antifungal activities, demonstrating the potential of pyrimidine-based compounds in addressing microbial resistance Khidre & Radini, 2021.

Additionally, Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide derivatives, demonstrating their anticancer activities against a panel of human tumor cell lines. Their research indicated that certain compounds exhibited high activity against melanoma-type cell lines, underscoring the therapeutic potential of pyrimidine derivatives in cancer treatment Duran & Demirayak, 2012.

Synthetic Methodologies and Chemical Transformations

The development of novel synthetic methodologies for pyrimidine derivatives has been a subject of interest. Studies have focused on the synthesis and chemical transformations of pyrimidine and its derivatives, aiming to expand the utility and applicability of these compounds in various scientific and industrial applications. For example, Hassneen and Abdallah (2003) reported on new routes to pyridino[2,3-d]pyrimidin-4-one and related derivatives, showcasing the versatility of pyrimidine as a scaffold for chemical innovation Hassneen & Abdallah, 2003.

properties

IUPAC Name

2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-4-5-12-9(15)6-17-11-13-8(3)7(2)10(16)14-11/h4-6H2,1-3H3,(H,12,15)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLZHGHDNMFGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NC(=C(C(=O)N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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